

Application Note: Synthesis and Purification of DOTA-cyclo(RGDfK) (CAS 909024-55-1)

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Compound of Interest

Compound Name: 909024-55-1

CAS No.: 909024-55-1

Cat. No.: B612822

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Introduction & Molecule Profile[1]

DOTA-cyclo(RGDfK) is a cyclic pentapeptide conjugated to a DOTA chelator. It serves as a critical precursor for radiolabeling with metal isotopes (e.g.,

Ga,

Lu,

In) for PET/SPECT imaging and radionuclide therapy. The cyclic RGD motif (Arg-Gly-Asp) binds selectively to

integrin receptors overexpressed in neo-vasculature and various tumor lines.

Property	Specification
Common Name	DOTA-cyclo(RGDfK); DOTA-c(RGDfK)
CAS Number	909024-55-1
Chemical Formula	
Molecular Weight	990.09 g/mol
Sequence	DOTA-Lys-D-Phe-Asp-Gly-Arg (Cyclic backbone)
Solubility	Soluble in Water, DMSO

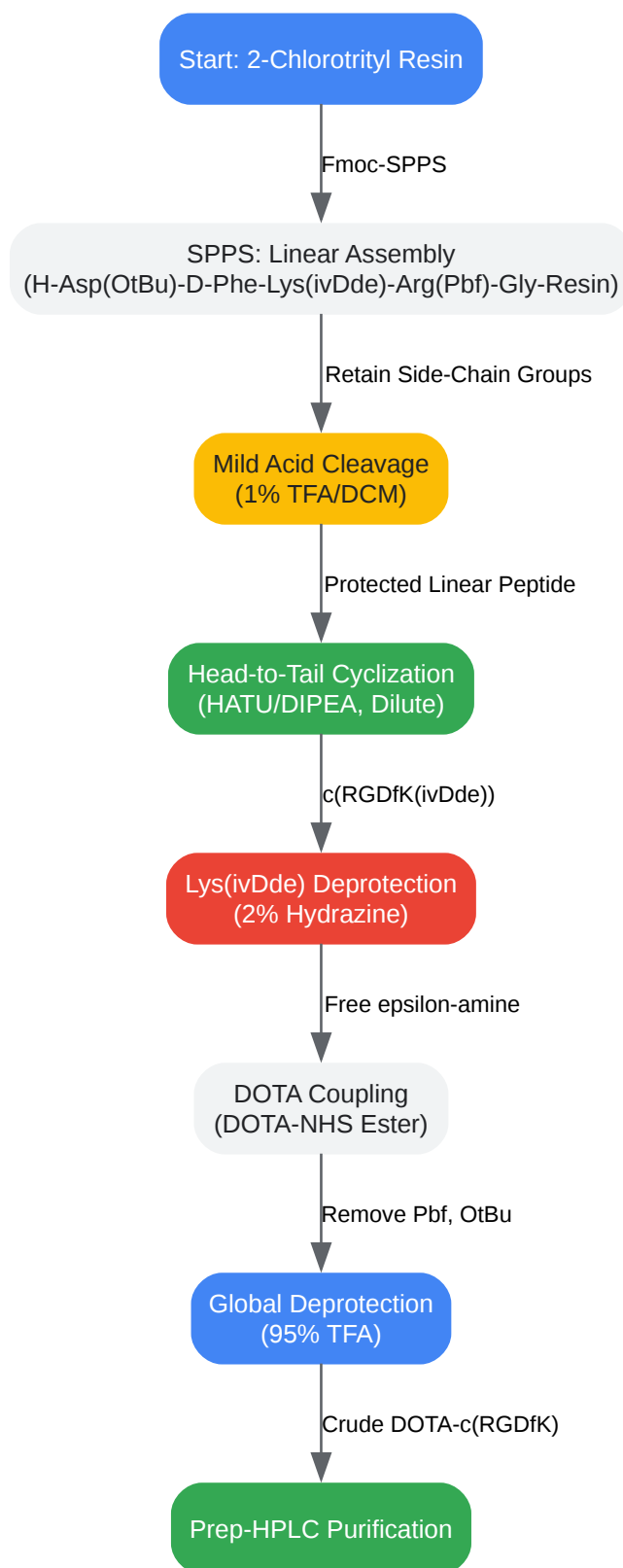
Synthesis Strategy: The "Divide and Conquer" Approach

To ensure high purity and prevent racemization, a Solid-Phase Peptide Synthesis (SPPS) strategy followed by Solution-Phase Cyclization is recommended. This protocol uses orthogonal protection for the Lysine side chain to allow site-specific DOTA conjugation.

Core Workflow Logic

- **Linear Assembly:** Construct the linear peptide on 2-Chlorotrityl chloride resin to allow cleavage of the protected peptide.
- **Cyclization:** Perform head-to-tail cyclization in dilute solution to favor intramolecular ring formation over intermolecular oligomerization.
- **Functionalization:** Selectively deprotect the Lysine side chain and couple the DOTA chelator.
- **Global Deprotection:** Remove remaining protecting groups to yield the final crude product.

Workflow Diagram



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Figure 1: Step-wise synthesis workflow for DOTA-cyclo(RGDfK) utilizing orthogonal Lysine protection.

Detailed Experimental Protocols

Phase A: Linear Peptide Synthesis (SPPS)

Objective: Synthesize H-Asp(OtBu)-D-Phe-Lys(ivDde)-Arg(Pbf)-Gly-OH. Resin: 2-Chlorotriyl Chloride Resin (Loading: 0.6–0.8 mmol/g).

- Resin Loading (Glycine):
 - Swell 1.0 g resin in dry DCM for 30 min.
 - Dissolve Fmoc-Gly-OH (2 eq) and DIPEA (4 eq) in DCM. Add to resin.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - Agitate for 2 hours. Cap unreacted sites with MeOH (1 mL) for 15 min.
- Elongation (Fmoc Strategy):
 - Deprotection: 20% Piperidine in DMF (min). Wash DMF ().
 - Coupling: Amino Acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIPEA (6 eq) in DMF. Reaction time: 45–60 min.
 - Sequence Order:
 1. Couple Fmoc-Arg(Pbf)-OH
 2. Couple Fmoc-Lys(ivDde)-OH(Critical: Use ivDde for orthogonal removal)
 3. Couple Fmoc-D-Phe-OH
 4. Couple Fmoc-Asp(OtBu)-OH
 - Note: Perform final Fmoc deprotection on the N-terminal Asp.

Phase B: Cleavage and Cyclization

Objective: Release protected peptide and form the cyclic backbone.

- Mild Cleavage:
 - Treat resin with 1% TFA in DCM (min). Collect filtrates into a flask containing Pyridine (to neutralize TFA immediately).
 - Evaporate DCM. Precipitate with cold water or ether. Dry the protected linear peptide.
- Cyclization:
 - Dissolve linear peptide in DMF/DCM (1:1) at high dilution (1 mM) to minimize dimerization.
 - Add HATU (1.2 eq), HOAt (1.2 eq), and DIPEA (3 eq).
 - Stir at Room Temperature (RT) for 12–16 hours.
 - Monitor by HPLC/MS for disappearance of linear mass and appearance of cyclic mass (M-18).
 - Evaporate solvents.[\[4\]](#)[\[5\]](#)

Phase C: DOTA Conjugation

Objective: Attach DOTA chelator to Lysine.

- Lysine Deprotection:
 - Dissolve cyclic peptide in 2% Hydrazine in DMF. Stir for 30–60 min.
 - This selectively removes the ivDde group, leaving Pbf (Arg) and OtBu (Asp) intact.
 - Precipitate with ether or evaporate.
- Coupling:
 - Dissolve peptide in dry DMF/DMSO.

- Add DOTA-NHS ester (2 eq) and DIPEA (5 eq).
- Stir at RT for 4–6 hours (pH 8–9).
- Alternative: Use DOTA (free acid) activated with EDC/NHS, but commercial DOTA-NHS is more reliable.

Phase D: Global Deprotection

- Treat the conjugate with TFA/TIPS/H₂O (95:2.5:2.5) for 2–3 hours.
- Precipitate crude product in cold diethyl ether. Centrifuge and dry.

Purification Protocol

Method: Preparative Reversed-Phase HPLC (RP-HPLC). Stationary Phase: C18 Column (e.g., Phenomenex Jupiter or Waters XBridge), 5

m,

or

Parameter	Setting
Mobile Phase A	0.1% TFA in HPLC-grade Water
Mobile Phase B	0.1% TFA in Acetonitrile (ACN)
Flow Rate	10–20 mL/min (depending on column diameter)
Detection	UV at 214 nm (peptide bond) and 254 nm (Phe)
Gradient	0–5 min: 5% B (Isocratic hold) 5–35 min: 5% 40% B (Linear gradient)

Purification Logic Diagram



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Figure 2: HPLC purification logic emphasizing the removal of polar salts before target elution.

Analytical Characterization (QC)

Every batch must be validated against the following criteria before release.

- Mass Spectrometry (ESI-MS):
 - Expected Mass (): 991.1 Da
 - Doubly Charged (): 496.0 Da
 - Note: DOTA compounds often trap trace metals (Cu, Fe) from solvents. Ensure solvents are metal-free to avoid "ghost" peaks at M+63 or M+56.
- Analytical HPLC:
 - Purity at 214 nm.
 - Single peak with no shoulder.
- Appearance: White to off-white lyophilized powder.

Storage and Handling

- Storage: Store lyophilized powder at C. Stable for >12 months.

- Reconstitution: Dissolve in metal-free water (Milli-Q) or 0.1 M Ammonium Acetate buffer for radiolabeling.
- Caution: Avoid glass containers for long-term storage of aqueous solutions (peptides can adsorb to glass); use polypropylene (Eppendorf) tubes.

References

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Ga- and

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